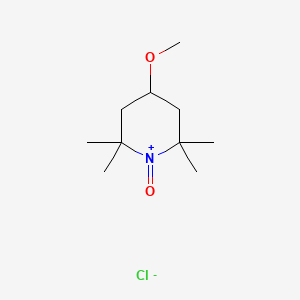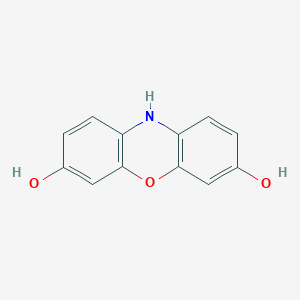![molecular formula C14H28O2Si B14338409 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one CAS No. 109801-20-9](/img/structure/B14338409.png)
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is an organic compound characterized by its unique structure, which includes a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the selective deprotection of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-one: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.
Uniqueness
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is unique due to its combination of stability and reactivity, making it a valuable tool in organic synthesis. The presence of the trimethylsilyl group enhances its utility as a protecting group and intermediate in various chemical reactions.
Propriétés
Numéro CAS |
109801-20-9 |
|---|---|
Formule moléculaire |
C14H28O2Si |
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-5-trimethylsilyloxyhept-4-en-3-one |
InChI |
InChI=1S/C14H28O2Si/c1-13(2,3)11(15)10-12(14(4,5)6)16-17(7,8)9/h10H,1-9H3 |
Clé InChI |
PVUHABUELRXSMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


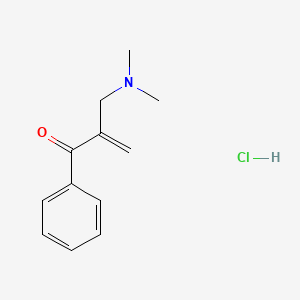
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
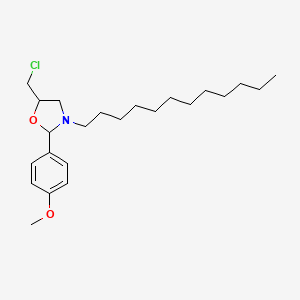
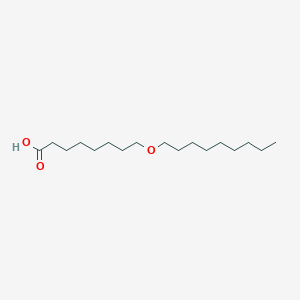
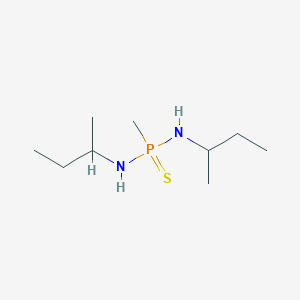
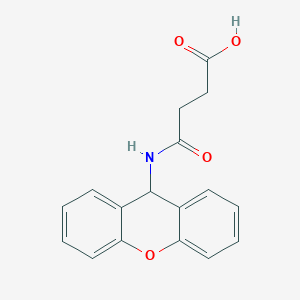
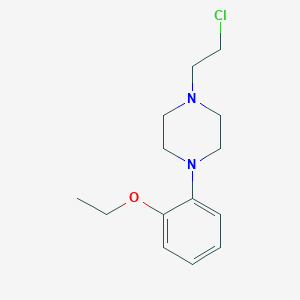
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
